L-Phenylalanine-d7
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1D,2D,3D,4D,5D,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-RKWKZIRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[C@@H](C(=O)O)N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Analytical Verification of Isotopic Purity and Distribution
Following synthesis, it is imperative to verify the isotopic purity and the precise location of the deuterium (B1214612) atoms within the L-phenylalanine molecule. This is accomplished using a combination of sophisticated analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass spectrometry (MS) is a cornerstone for determining the degree of isotopic enrichment. nih.gov Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), often in tandem with another mass analyzer (MS/MS), are employed to separate L-Phenylalanine-d7 from its non-deuterated counterparts and quantify their relative abundance. nih.govnih.govresearchgate.net The mass difference between the deuterated and non-deuterated molecules allows for precise quantification of the isotopic enrichment. For example, in isotope dilution LC-MS/MS, a known amount of the isotopically labeled compound (e.g., L-phenylalanine-ring-13C6) is used as an internal standard to accurately determine the concentration of the analyte. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable information about the structural integrity and the specific sites of deuterium incorporation. nih.gov Proton NMR (¹H NMR) can be used to observe the disappearance of signals corresponding to the protons that have been replaced by deuterium. mdpi.com Conversely, Deuterium NMR (²H NMR) directly detects the deuterium nuclei, providing a distinct signal for each deuterated position. sigmaaldrich.com This technique is particularly useful for confirming the location of the deuterium labels and can also be used for quantitative analysis of the deuterium enrichment. sigmaaldrich.com Solid-state deuterium NMR has also been employed to study the dynamics of deuterated phenylalanine bound to enzymes. nih.gov
Table 2: Analytical Techniques for Verification of this compound
| Analytical Technique | Information Provided | Key Findings/Applications | Reference |
|---|---|---|---|
| Mass Spectrometry (MS) | Isotopic enrichment, quantification. | Determination of the ratio of deuterated to non-deuterated molecules. | nih.govnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Position of deuterium labels, structural integrity. | Confirmation of specific deuteration sites (e.g., phenyl ring, β-position). | nih.govsigmaaldrich.com |
Advanced Analytical Techniques for L Phenylalanine D7 Quantification and Characterization
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) is the cornerstone for the analysis of L-Phenylalanine-d7. Coupled with chromatographic separation techniques, MS provides the high selectivity and sensitivity required to differentiate and quantify the labeled compound from its unlabeled counterpart and other matrix components.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, amino acids like L-phenylalanine are polar and non-volatile, necessitating a chemical derivatization step to increase their volatility for GC analysis. This process replaces active hydrogens on polar functional groups (such as -OH, -NH₂, and -SH) with nonpolar moieties.
Common derivatization agents for amino acids include silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms stable tert-butyl dimethylsilyl (TBDMS) derivatives. chemicalbook.com Another approach involves acylation, for instance, using trifluoroacetic anhydride (B1165640) to create N-trifluoroacetyl methyl esters, which have proven suitable for quantitative analysis. nih.gov A study developing a GC-MS method for phenylalanine and tyrosine in newborn blood spots used N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide for derivatization, achieving low detection limits of 1.2 µmol/L for phenylalanine. nih.gov These derivatized molecules can then be separated by gas chromatography and detected by mass spectrometry, often in selected ion monitoring (SIM) mode for enhanced sensitivity. nih.govnih.gov
The use of this compound in GC-MS-based metabolomics allows for robust quantification, correcting for variability during the extensive sample preparation and derivatization process.
Table 1: Common Derivatization Strategies for GC-MS Analysis of Phenylalanine
| Derivatization Agent | Derivative Formed | Key Advantages | Reference |
|---|---|---|---|
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | tert-butyl dimethylsilyl (TBDMS) | Produces stable derivatives that are less sensitive to moisture compared to TMS derivatives. | chemicalbook.com |
| Trifluoroacetic Anhydride / Methanol | N-trifluoroacetyl methyl ester | Suitable for selective ion monitoring and quantitative analysis in plasma. | nih.gov |
| Urea | Carbamoyl amino acids | Simple, inexpensive agent; products show good separation on reversed-phase columns. | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Biological Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for analyzing compounds in complex biological matrices such as plasma, serum, and urine. nih.govnih.gov A significant advantage of LC-MS is that it can often analyze amino acids directly, without the need for derivatization, which simplifies sample preparation and reduces potential sources of error. restek.comnih.gov
Methods using hydrophilic interaction liquid chromatography (HILIC) or reversed-phase (RP) columns can effectively separate phenylalanine from other amino acids and matrix components before detection by MS. restek.comnih.gov For instance, a fast LC-MS/MS method was developed for the direct analysis of 45 amino acids in plasma using a Raptor Polar X column, achieving a run time of just 13 minutes. restek.com The high sensitivity of modern LC-MS systems allows for the quantification of L-phenylalanine at very low concentrations. One method reported a limit of detection of less than 0.1 µM for most amino acids. mdpi.com When analyzing cellular extracts or other complex samples, this compound serves as an ideal internal standard to account for matrix effects, which are a common challenge in LC-MS analysis. nih.govnih.gov
Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) for Isotope Dilution Assays
Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is a highly specific and sensitive technique that is the gold standard for isotope dilution mass spectrometry (IDMS). nih.gov In this approach, a known quantity of an isotopically labeled standard, such as this compound or L-Phenylalanine-¹³C₆, is added to a sample. nih.govnih.gov The sample is then processed and analyzed by LC-MS/MS.
ESI creates charged ions from the analyte and the internal standard, which are then selected and fragmented in the mass spectrometer. By using the multiple-reaction monitoring (MRM) mode, specific precursor-to-product ion transitions can be monitored for both the unlabeled L-phenylalanine and the labeled this compound. nih.gov For example, a method for determining phenylalanine in human serum monitored the transitions m/z 166.2 → 120.2 for unlabeled phenylalanine and m/z 172.2 → 126.2 for its ¹³C₆-labeled analogue. nih.gov Because the labeled standard behaves almost identically to the analyte during sample preparation and ionization, the ratio of their signals provides a highly accurate and precise measurement of the analyte's concentration, effectively correcting for sample loss and matrix-induced ionization suppression or enhancement. nih.gov
Single Cell Inductively Coupled Plasma-Mass Spectrometry (SC-ICP-MS) for Cellular Uptake Heterogeneity
Single Cell Inductively Coupled Plasma-Mass Spectrometry (SC-ICP-MS) is an emerging technique that provides information on the elemental composition of individual cells. nih.govspectroscopyonline.com This method is capable of detecting metals and some non-metals (hetero-elements) with high sensitivity, allowing researchers to investigate cell-to-cell differences within a population. nih.govrsc.org
The direct application of SC-ICP-MS to a deuterated organic molecule like this compound is not standard, as the technique is designed to detect and quantify elements, not intact labeled molecules. However, its principles can be applied indirectly. For example, sulfur is an intrinsic element in the amino acids methionine and cysteine, and SC-ICP-MS can measure the sulfur content in single cells to provide insights into protein content. nih.gov
To study the cellular uptake heterogeneity of this compound, a potential, though complex, approach would involve coupling it to a metal-containing tag or using antibodies labeled with metal isotopes that target the amino acid or its transporters. Mass cytometry, a related technique, uses metal-labeled antibodies to quantify proteins in individual cells. spectroscopyonline.com This would allow the powerful cell-by-cell quantification capabilities of ICP-MS to explore how L-phenylalanine uptake varies across a cell population, which is crucial for understanding metabolic heterogeneity in tissues, such as tumors. nih.govnih.gov
Application as Internal Standards in Quantitative Metabolomics
The most prominent and critical application of this compound is as an internal standard in quantitative metabolomics. nih.gov In both GC-MS and LC-MS based methods, the goal is to accurately measure the concentration of endogenous metabolites. However, the analytical process, from sample extraction and preparation to chromatographic separation and mass spectrometric detection, is subject to variation that can affect accuracy and precision.
By adding a known amount of this compound to the sample at the beginning of the workflow, it experiences the same processing as the endogenous L-phenylalanine. nih.gov Because the stable isotope-labeled standard is chemically identical to the analyte, it co-elutes chromatographically but is distinguished by its higher mass in the mass spectrometer. nih.govnih.gov Any loss during sample preparation or fluctuation in instrument response will affect both the analyte and the standard proportionally. Therefore, by calculating the ratio of the analyte signal to the internal standard signal, these variations are canceled out, leading to highly reliable and accurate quantification. nih.gov This approach is fundamental for correcting matrix effects and is essential for robust clinical and research applications. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules. For L-Phenylalanine, both ¹H (proton) and ¹³C NMR provide detailed information about its chemical environment.
In the ¹H NMR spectrum of unlabeled L-Phenylalanine in D₂O, characteristic signals appear for the aromatic protons of the phenyl group (typically between 7.3 and 7.5 ppm), the alpha-proton (~3.99 ppm), and the beta-protons (~3.1-3.3 ppm). chemicalbook.combmrb.io In this compound, the five protons on the phenyl ring and the two beta-protons on the side chain are replaced with deuterium (B1214612). Since deuterium is not observed in ¹H NMR, the signals corresponding to these seven positions would be absent in the ¹H NMR spectrum of this compound. This would leave only the signal for the alpha-proton, resulting in a significantly simplified spectrum.
The ¹³C NMR spectrum provides information about the carbon skeleton. chemicalbook.com The deuteration in this compound would cause the signals for the directly attached carbons (the five aromatic CH groups and the beta-CH₂) to either disappear or become very broad and split into multiplets due to C-D coupling, depending on the specific NMR experiment. The signals for the quaternary carbons and the carbonyl carbon would remain but might experience minor shifts due to isotopic effects.
Table 2: Experimental ¹H NMR Chemical Shifts for L-Phenylalanine
| Atom | Chemical Shift (ppm) | Conditions | Reference |
|---|---|---|---|
| Phenyl (C₂H, C₆H) | 7.428 | 400 MHz in D₂O | chemicalbook.com |
| Phenyl (C₃H, C₅H) | 7.383 | 400 MHz in D₂O | chemicalbook.com |
| Phenyl (C₄H) | 7.333 | 400 MHz in D₂O | chemicalbook.com |
| α-H | 3.990 | 400 MHz in D₂O | chemicalbook.com |
| β-H | 3.286 / 3.126 | 400 MHz in D₂O | chemicalbook.com |
Table 3: Experimental ¹³C NMR Chemical Shifts for L-Phenylalanine
| Atom | Chemical Shift (ppm) | Conditions | Reference |
|---|---|---|---|
| Carbonyl (C=O) | 176.774 | 100mM in D₂O, pH 7.4 | bmrb.io |
| Phenyl (C₁) | 137.798 | 100mM in D₂O, pH 7.4 | bmrb.io |
| Phenyl (C₄) | 132.093 | 100mM in D₂O, pH 7.4 | bmrb.io |
| Phenyl (C₃, C₅) | 131.834 | 100mM in D₂O, pH 7.4 | bmrb.io |
| Phenyl (C₂, C₆) | 130.418 | 100mM in D₂O, pH 7.4 | bmrb.io |
| α-C | 58.744 | 100mM in D₂O, pH 7.4 | bmrb.io |
| β-C | 39.095 | 100mM in D₂O, pH 7.4 | bmrb.io |
Deuterium (2H) NMR for Studying Molecular Dynamics
Deuterium (2H) NMR is a powerful technique for probing the molecular dynamics of specifically labeled sites in molecules. In the case of this compound, where protons on the phenyl ring are replaced by deuterium, 2H NMR can directly monitor the motion of the aromatic side chain. The interaction of the deuterium nuclear electric quadrupole moment with the local electric field gradient is the primary mechanism governing the NMR signal, making it highly sensitive to the orientation and dynamics of the C-D bond. nih.gov
Research using static 2H solid-state NMR on deuterated phenylalanine provides detailed insights into the dynamics of the phenyl ring. nih.govmit.edu Studies have characterized the reorientation of the phenyl ring, primarily through 180° flips around the Cβ-Cγ bond axis. mit.edu The lineshape of the 2H NMR spectrum is directly influenced by the rate of this motion. For instance, in solid phenylalanine crystallized from water, a portion of the molecules exhibits rings that are immobile on the NMR timescale, while the remainder undergoes rapid two-fold flips at a frequency of approximately 10⁹ Hz. mit.edu In contrast, phenylalanine hydrochloride samples show a much slower reorientation, on the order of 10² Hz. mit.edu
The analysis of 2H NMR spectra allows for the determination of key dynamic parameters, such as the quadrupolar coupling constant (Cq) and the asymmetry parameter (η), which describe the electric field gradient tensor at the deuterium nucleus. nih.gov
| Parameter | Reported Value | Conditions/Reference |
|---|---|---|
| Quadrupolar Coupling Constant (Cq) | 180 kHz | Crystalline Phenylalanine at 100 K and 298 K. nih.gov |
| Quadrupolar Coupling Constant (Cq) | 171 kHz | Crystalline Phenylalanine, 293–421 K. nih.gov |
| Asymmetry Parameter (η) | 0.05 | Crystalline Phenylalanine at 100 K and 298 K. nih.gov |
| Asymmetry Parameter (η) | < 0.02 | Crystalline Phenylalanine, 293–421 K. nih.gov |
| Ring Flip Frequency | ~10⁹ Hz | Phenylalanine crystallized from water at room temperature. mit.edu |
Proton (1H) NMR for Investigating Host-Guest Inclusion Complexes
Proton (1H) NMR spectroscopy is a fundamental technique for studying the formation and structure of non-covalent host-guest complexes. The chemical shifts of protons are sensitive to their local electronic environment, which changes upon the inclusion of a guest molecule within a host. This method has been effectively used to study the inclusion of L-phenylalanine into host molecules like β-cyclodextrin. scienceasia.orgresearchgate.net
β-cyclodextrin (β-CD) is a cyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic exterior, making it capable of encapsulating guest molecules like the phenyl ring of phenylalanine. scienceasia.org When L-phenylalanine forms a 1:1 inclusion complex with β-CD in an aqueous solution, the protons of both the host (β-CD) and the guest (L-phenylalanine) experience changes in their chemical shifts. researchgate.net
Specifically, the H3 and H5 protons, located inside the β-CD cavity, show significant chemical shift changes, whereas the H2 and H4 protons on the outer surface are relatively unaffected. researchgate.net This observation confirms that the phenyl ring of L-phenylalanine is inserted into the β-CD cavity. By monitoring these chemical shift changes as a function of guest concentration, the stability constant (Kstb) of the complex can be determined. For the β-CD/L-Phe complex in a D₂O solution at 300 K, the stability constant was calculated to be 25.5 M⁻¹, indicating a fast exchange process between the free and complexed states on the NMR timescale. scienceasia.orgresearchgate.net
| Parameter | Observation | Significance |
|---|---|---|
| Affected β-CD Protons | H3, H5, H6 | Confirms insertion of the guest into the host cavity. researchgate.net |
| Unaffected β-CD Protons | H2, H4 | Indicates these protons are on the exterior and not involved in the inclusion. researchgate.net |
| Stability Constant (Kstb) | 25.5 M⁻¹ | Quantifies the binding affinity of the 1:1 complex in D₂O at 300 K. scienceasia.orgresearchgate.net |
| Exchange Rate | Fast | The complex forms and dissociates rapidly compared to the NMR measurement frequency. scienceasia.orgresearchgate.net |
Carbon-13 (13C) NMR in Conjunction with Phenylalanine Derivatives
Carbon-13 (13C) NMR provides valuable information about the carbon skeleton of molecules. When used with isotopically enriched compounds, such as carboxylate-¹³C-enriched L-phenylalanine, or in studies of phenylalanine derivatives, the technique's utility is greatly enhanced. nih.gov
One significant application is the study of inhibitor binding to metalloenzymes. In a study involving cobalt(II)-substituted carboxypeptidase A, ¹³C NMR relaxation measurements were performed on the enzyme in the presence of carboxylate-¹³C-enriched L-phenylalanine. nih.gov The binding of the labeled inhibitor to the paramagnetic cobalt(II) center significantly enhances the nuclear relaxation rates (T₁⁻¹ and T₂⁻¹) of the ¹³C-labeled carboxylate carbon. This enhancement allows for the calculation of affinity constants and the distance between the paramagnetic metal ion and the specific carbon atom. nih.gov
Solid-state ¹³C NMR can also differentiate between phenylalanine molecules in distinct environments, which can be considered different physical "derivatives." For example, spectra of solid phenylalanine can show two distinct peaks for a single carbon type, indicating the presence of two molecular populations with different ring dynamics (one immobile, one flipping rapidly). mit.edu
| Parameter | Value | Method |
|---|---|---|
| Affinity Constant (K) for L-Phe | 290 ± 60 M⁻¹ | Concentration dependence of T₂p⁻¹. nih.gov |
| Metal-¹³C Distance for L-Phe | 0.39 ± 0.04 nm | Calculation from T₁p⁻¹ measurements. nih.gov |
Solid-State NMR for Crystalline Amino Acid Dynamics
Solid-state NMR (SSNMR) is an indispensable technique for characterizing the structure and dynamics of molecules in the crystalline or amorphous solid phase. nih.gov For amino acids like phenylalanine, SSNMR can elucidate the motions of both the backbone and the side chains, providing insights that are not accessible from solution-state studies. mit.edunih.gov
Using a combination of 2H and 13C SSNMR, researchers have characterized the dynamics of phenylalanine in its crystalline form in great detail. mit.edu A key finding is the existence of molecular heterogeneity within the crystal lattice. Phenylalanine crystallized from water at neutral pH contains two distinct populations of molecules in approximately equal measure: one with phenyl rings that are static and another whose rings undergo rapid 180° flips about the Cβ-Cγ axis. mit.edu The frequency of this flipping motion was determined to be in the fast regime, around 10⁹ Hz. mit.edu
SSNMR is also used to study the dynamics of phenylalanine residues within peptides bound to surfaces. In a study of a statherin-derived peptide fragment bound to hydroxyapatite (B223615) (the mineral component of teeth and bone), SSNMR revealed that the two phenylalanine residues in the peptide had vastly different mobilities. nih.gov The residue closer to the peptide's N-terminus (F7) was found to be highly mobile and oriented away from the hydroxyapatite surface. In contrast, the residue near the C-terminus (F14) was dynamically constrained and positioned close to the mineral surface, indicating a direct interaction. nih.gov This detailed dynamic information is crucial for understanding protein-biomineral recognition mechanisms. nih.gov
| System | Technique | Key Finding | Reference |
|---|---|---|---|
| Crystalline Phenylalanine | 2H & 13C SSNMR | Two populations exist: one with immobile rings, one with rings flipping at ~10⁹ Hz. | mit.edu |
| Phenylalanine Hydrochloride | 2H SSNMR | A single molecular type with rings reorienting slowly (~10² Hz). | mit.edu |
| Statherin Peptide on Hydroxyapatite | 13C SSNMR | Side chain of F14 is dynamically constrained near the surface; F7 side chain is mobile. | nih.gov |
Applications in Metabolic Flux Analysis and Pathway Elucidation
In Vivo Determination of Phenylalanine Hydroxylase System Activity
The use of deuterated phenylalanine isotopes provides a direct and effective method for quantifying the in vivo activity of the Phenylalanine Hydroxylase (PAH) enzyme system. nih.gov This enzyme is responsible for the irreversible conversion of phenylalanine to tyrosine, a rate-limiting step in phenylalanine catabolism. youtube.com In research settings, a continuous intravenous infusion of a deuterated tracer, such as L-[ring-2H5]phenylalanine, is administered to subjects. nih.gov By measuring the isotopic enrichment of the tracer in plasma and the appearance of its deuterated product, researchers can calculate the rate of this enzymatic conversion.
Studies have shown that at normal physiological phenylalanine concentrations in vivo, the basal activity of phenylalanine hydroxylase is relatively low, with the enzyme being only 1-4% activated. nih.gov However, the enzyme's activity is substrate-dependent; a significant increase in phenylalanine levels can lead to a substantial increase in its activation. nih.gov For instance, in perfused rat livers, a four-fold increase in plasma phenylalanine concentration resulted in a corresponding four-fold increase in the amount of activated PAH. nih.gov
This tracer methodology has been instrumental in comparing PAH activity across different populations. In studies involving healthy adult volunteers, the steady-state phenylalanine hydroxylase activity was determined to be significantly lower than estimates from older phenylalanine loading studies, suggesting a sophisticated substrate activation mechanism for the enzyme in vivo. nih.gov
Tracing Phenylalanine Conversion to Tyrosine
One of the primary applications of deuterated phenylalanine, including L-[ring-2H5]phenylalanine, is to trace its direct conversion into tyrosine. nih.gov This process is fundamental for normal metabolism, as tyrosine is a precursor for neurotransmitters like dopamine (B1211576) and the pigment melanin. icm.edu.plfrontiersin.org The methodology involves administering the deuterated phenylalanine tracer and subsequently measuring the appearance of the deuterated tyrosine product (e.g., [2H4]tyrosine from a [2H5]phenylalanine tracer) in plasma using techniques like gas chromatography-mass spectrometry. nih.gov
This approach allows for the direct measurement of the hydroxylation flux from phenylalanine to tyrosine. In healthy postabsorptive adults, this conversion rate has been quantified, accounting for a significant portion of the total phenylalanine flux. nih.gov
This technique is particularly valuable for studying metabolic disorders such as phenylketonuria (PKU), where the activity of phenylalanine hydroxylase is deficient. nih.govnih.gov By using deuterated tracers, researchers have been able to demonstrate that even patients with classical PKU retain a significant capacity for phenylalanine hydroxylation, contrary to previous assumptions. nih.gov These studies provide critical insights into alternative or residual metabolic pathways and have implications for developing new therapeutic strategies. nih.gov
| Subject Group | Tracer Used | Key Finding | Conversion/Hydroxylation Rate (μmol·kg⁻¹·h⁻¹) | Source |
|---|---|---|---|---|
| Healthy Adult Volunteers | L-[ring-2H5]phenylalanine | Direct measurement of conversion in the postabsorptive state. | 5.83 ± 0.59 | nih.gov |
| Control Subjects | [2H5]phenylalanine | Quantification of in vivo phenylalanine hydroxylation. | 6.3 ± 1.6 | nih.gov |
| Subjects with Classical Phenylketonuria (PKU) | [2H5]phenylalanine | Demonstrated significant residual hydroxylation activity. | 4.8 ± 2.2 | nih.gov |
| Subjects with Hyperphenylalaninemia (HPA) | [2H5]phenylalanine | Showed substantial hydroxylation rates compared to controls. | 4.4 and 5.3 (two subjects) | nih.gov |
Assessment of Metabolic Pathways and Intermediates in Cellular Systems
Stable isotope tracers like L-Phenylalanine-d7 are indispensable for metabolic flux analysis (MFA), a powerful technique used to quantify the flow of metabolites through cellular pathways. By introducing the labeled compound into a cellular system, researchers can track the incorporation of the deuterium (B1214612) label into various downstream intermediates and end-products. This provides a detailed map of active metabolic routes and helps identify metabolic checkpoints. nih.govresearchgate.net
For example, in the study of engineered Escherichia coli strains designed for L-phenylalanine overproduction, analyzing the distribution of metabolic fluxes is key to optimizing yield. nih.gov Such analyses can reveal how carbon flux is partitioned between essential pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway, which supply the precursors for phenylalanine synthesis. nih.gov
Influence of Deuteration on Metabolic Profiles and Pharmacokinetics
The replacement of hydrogen with deuterium can significantly alter the metabolic rate of a compound due to the kinetic isotope effect (KIE). nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. If the cleavage of this bond is the rate-determining step in a metabolic reaction, substituting hydrogen with deuterium will slow down the reaction rate. nih.gov
Research on Protein Turnover and Dynamics
Quantification of Whole-Body Protein Turnover Rates
The use of deuterated phenylalanine, such as L-[ring-d5]phenylalanine or L-Phenylalanine-d7, in conjunction with mass spectrometry, enables the quantification of whole-body protein turnover. This is typically achieved using a primed constant infusion method where the tracer is introduced into the body, and its dilution by the unlabeled endogenous amino acid is measured over time. nih.gov The rate of appearance (Ra) of unlabeled phenylalanine into the plasma during a postabsorptive state is a direct measure of the whole-body rate of protein breakdown. nih.gov Concurrently, the rate of disappearance of phenylalanine from the plasma is used to calculate the rates of its incorporation into protein (protein synthesis) and its conversion to tyrosine. nih.gov
Research has demonstrated that this model allows for the rapid assessment of whole-body protein turnover from plasma samples alone. nih.gov Studies have successfully produced intrinsically labeled milk and meat proteins by infusing lactating cows with L-[ring-d5]phenylalanine, which were then used in human studies to trace the availability of dietary protein-derived amino acids. nih.gov In adult humans, the daily whole-body protein turnover rate is substantial, with a large proportion of amino acids being recycled and reutilized for protein synthesis. researchgate.net
A study comparing a model using L-[2H5]phenylalanine with an established method using [1-13C]leucine found the results for whole-body protein turnover to be similar, validating the phenylalanine-based approach. The findings from this comparative study are detailed below.
| Parameter | L-[2H5]phenylalanine Model (g·kg⁻¹·24h⁻¹) | [1-13C]leucine Model (g·kg⁻¹·24h⁻¹) |
|---|---|---|
| Protein Synthesis | 2.65 ± 0.16 | 3.09 ± 0.27 |
| Protein Catabolism | 3.58 ± 0.26 | 3.70 ± 0.35 |
Measurement of Protein Synthesis and Degradation Kinetics
This compound is instrumental in determining the kinetics of protein synthesis and degradation. Because phenylalanine is an indispensable amino acid, its flux is a reliable representation of whole-body protein breakdown. nih.gov The rate of protein synthesis can be calculated by measuring the incorporation of the labeled phenylalanine tracer into proteins over a specific period. nih.gov
One common technique is the "flooding dose" method, where a large bolus of the labeled amino acid is administered. nih.gov This approach rapidly elevates the specific radioactivity of free phenylalanine in tissues to a level close to that in the plasma. This minimizes labeling gradients between the plasma, intracellular, and aminoacyl-tRNA pools, allowing for a more accurate calculation of the fractional synthesis rate (FSR) of proteins. nih.gov
Studies using various labeled amino acid tracers have shown that in a postabsorptive state, the rates of protein degradation (proteolysis) and synthesis agree well with the known abundance of these amino acids in body protein. nih.gov However, responses can differ under anabolic stimuli, potentially influenced by exogenous amino acid availability and resulting plasma concentrations. nih.gov For instance, research has shown that elective abdominal surgery can lead to a suppression of protein synthesis in skeletal muscle, a change not always reflected in whole-body measurements, highlighting the importance of tissue-specific kinetic studies. researchgate.net
Comparative Studies with Other Stable Isotope Labeled Amino Acids
The validity and utility of L-phenylalanine tracers are often assessed through comparative studies with other stable isotope-labeled amino acids, most commonly leucine (B10760876). Leucine and phenylalanine are both essential amino acids, and their labeled forms are frequently used to measure protein synthesis, degradation, and turnover. isotope.com
Studies performing parallel measurements with [2H5]phenylalanine and [13C]leucine have been conducted to determine if one tracer is preferable for studying protein turnover in different populations, such as critically ill patients. nih.gov In healthy volunteers, it was observed that during parenteral nutrition, the change in net protein balance measured by phenylalanine was attributed to increased protein synthesis, while for leucine, it was attributed to decreased protein degradation. nih.gov However, in critically ill patients, the estimates from both tracers were in agreement. nih.gov
Another comparative study simultaneously determined protein dynamics using [14C]leucine, [13C]phenylalanine, and [2H2]tyrosine. In the postabsorptive state, all tracers provided comparable estimates of protein degradation and synthesis. nih.gov However, following an anabolic stimulus (insulin and amino acids), the suppression of protein degradation varied between tracers, and protein synthesis was stimulated when measured with the leucine tracer but not significantly with the phenylalanine tracer. nih.gov The "flooding dose" method using phenylalanine has also been compared to the heavy water (2H2O) labeling method for measuring muscle protein synthesis, with both techniques providing qualitatively similar results. nih.gov
| Amino Acid Tracer | Percent Suppression of Endogenous Rate of Appearance (Ra) |
|---|---|
| Leucine ([14C]Leu) | 26% ± 5% |
| Phenylalanine ([13C]Phe) | 20% ± 2% |
| Tyrosine ([2H2]Tyr) | 46% ± 3% |
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) for Proteomics
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics. nih.gov The method involves metabolically incorporating "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, while a control population is cultured with the normal "light" amino acids. nih.govnih.gov Although L-arginine and L-lysine are the most commonly used amino acids in SILAC, the methodology can be adapted for any essential amino acid, including L-phenylalanine.
After the experimental perturbation, the two cell populations are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. nih.gov Peptides from the "heavy" and "light" samples are chemically identical but differ in mass, appearing as distinct peaks. The ratio of the intensities of these peaks provides a highly accurate measure of the relative abundance of the protein between the two samples. nih.gov
Variations of the SILAC method have been developed to expand its applications:
Spike-in SILAC: This approach uses a heavy-labeled proteome as an internal standard that is added ("spiked-in") to an unlabeled sample after cell lysis. nih.gov This decouples the labeling procedure from the experiment and allows for the quantification of proteomes from tissues or organisms that cannot be metabolically labeled directly. nih.gov
Dynamic SILAC (dSILAC): This method measures protein turnover rates by monitoring the incorporation of heavy amino acids over time. liverpool.ac.uk It provides insights into the intracellular stability of individual proteins and the dynamics of protein complex assembly. liverpool.ac.uk
Prox-SILAC: This recent innovation combines pulse-SILAC with proximity labeling to map proteome turnover dynamics with subcellular precision, as demonstrated in a study of protein turnover in the endoplasmic reticulum lumen during neuronal differentiation. nih.gov
SILAC is a flexible, accurate, and robust method for studying changes in protein expression, protein turnover, and post-translational modifications on a proteome-wide scale. nih.govnih.gov
Compound Index
| Compound Name |
|---|
| This compound |
| L-Phenylalanine |
| L-[ring-d5]phenylalanine |
| L-[2H5]phenylalanine |
| [1-13C]leucine |
| Leucine |
| Tyrosine |
| [14C]leucine |
| [13C]phenylalanine |
| [2H2]tyrosine |
| Heavy Water (2H2O) |
| L-arginine |
| L-lysine |
Investigations in Disease Models and Biomarker Discovery
Phenylketonuria (PKU) Diagnosis and Pathophysiological Research
Phenylketonuria (PKU) is an autosomal recessive inborn error of metabolism characterized by the inability to properly metabolize phenylalanine. nih.govclevelandclinic.org This deficiency stems from mutations in the PAH gene, which codes for the enzyme phenylalanine hydroxylase (PAH). checkorphan.orgnih.gov Without functional PAH, phenylalanine accumulates to toxic levels in the blood and brain, leading to severe intellectual disability, seizures, and other neurological problems if untreated. nih.govyoutube.com L-Phenylalanine-d7 is instrumental in research aimed at diagnosing PKU, understanding its molecular mechanisms, and evaluating therapeutic strategies.
The clinical severity of PKU often correlates with the amount of residual activity of the PAH enzyme. nih.gov Accurate measurement of this residual activity is crucial for classifying the PKU phenotype (e.g., classic PKU, mild HPA), predicting patient outcomes, and determining potential responsiveness to treatments like tetrahydrobiopterin (B1682763) (BH4), a cofactor for the PAH enzyme. nih.gov
In vitro expression studies of different PAH gene variants in cell systems, such as COS-7 cells, are performed to quantify the functional impact of specific mutations. nih.gov In these assays, this compound can be used as a substrate for the expressed enzyme. By measuring the rate of formation of deuterated tyrosine (Tyrosine-d6) using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can precisely calculate the enzyme's activity level. This method distinguishes the enzymatic product from any endogenous, non-deuterated tyrosine present in the cell culture medium, ensuring highly accurate results. Studies have successfully correlated lower in vitro residual PAH activity with more severe clinical phenotypes. nih.gov
| PAH Variant | In Vitro Residual Activity (% of Wild-Type) | Associated Phenotype | Reference |
| p.L249P | 7% | Classic PKU | nih.gov |
| p.T380M | 28% | Mild Hyperphenylalaninemia (HPA) | nih.gov |
| p.Y204C | ~51% | Mild Hyperphenylalaninemia (HPA) | nih.gov |
This table presents findings from in vitro expression analyses of PAH variants, where stable isotope-labeled amino acids like this compound are essential for precise activity measurement.
A key aspect of PKU pathophysiology is the neurotoxic effect of excess phenylalanine on the brain. Research indicates that high concentrations of L-phenylalanine, equivalent to those found in the brains of individuals with classic PKU, significantly impair glutamatergic synaptic transmission. nih.govnih.gov This impairment is a critical factor contributing to the cognitive deficits and neurological symptoms associated with the disorder. nih.gov
Studies using cultured neurons from the hippocampus and cerebral cortex of rats and mice have demonstrated that L-phenylalanine acts on multiple targets. It competitively inhibits both N-methyl-D-aspartate (NMDA) and AMPA/kainate receptors, which are crucial for learning and memory, and also reduces the presynaptic release of glutamate (B1630785). nih.govnih.gov In such neurophysiological studies, this compound is used to trace the uptake and accumulation of phenylalanine within the neurons and correlate its intracellular concentration directly with the observed depression of excitatory postsynaptic currents. This allows for a precise understanding of the dose-response relationship between phenylalanine levels and synaptic dysfunction.
| Experimental Finding | Implication for PKU Pathophysiology | Reference |
| L-Phe depresses NMDA and non-NMDA receptor currents. | Direct interference with key excitatory neurotransmitter systems. | nih.gov |
| L-Phe reduces the frequency of miniature excitatory postsynaptic currents. | Suggests decreased presynaptic glutamate release. | nih.gov |
| L-Phe competes for the glycine-binding site of the NMDA receptor. | A specific mechanism of postsynaptic inhibition. | nih.gov |
This table summarizes research on the neurotoxic effects of L-phenylalanine, where this compound would be used to track the amino acid's presence and concentration in experimental models.
Cancer Metabolism Studies
Cancer cells exhibit altered metabolic pathways to fuel their rapid proliferation and survival. One hallmark is an increased demand for amino acids, not only as building blocks for proteins but also as sources of energy and metabolic intermediates. frontiersin.org Phenylalanine is one of the large neutral amino acids whose transport and metabolism are often dysregulated in malignancies. nih.gov this compound serves as a powerful tracer to investigate these metabolic adaptations, offering insights into tumor growth and potential therapeutic targets.
To satisfy their high demand for nutrients, many cancer cells upregulate specific amino acid transporters. The L-type amino acid transporter 1 (LAT1), also known as SLC7A5, is frequently overexpressed in a wide range of human cancers and is responsible for transporting large neutral amino acids, including phenylalanine, into the cell. nih.govnih.gov High LAT1 expression often correlates with poor patient prognosis. nih.gov
This compound is employed in metabolic flux studies to quantify the dynamics of phenylalanine uptake in cancer cell lines. By incubating cells with the labeled amino acid and measuring its intracellular concentration over time, researchers can determine the rate of transport mediated by LAT1 and other transporters. This allows for the characterization of a tumor's metabolic phenotype and provides a method to screen for the efficacy of drugs designed to inhibit LAT1 and starve cancer cells of essential nutrients. nih.gov
The influx of aromatic amino acids like phenylalanine can significantly alter the intracellular metabolic landscape and induce oxidative stress, a condition that plays a complex role in cancer progression. frontiersin.org Advanced imaging techniques, such as D₂O-probed stimulated Raman scattering (DO-SRS) microscopy, have been used to visualize these metabolic shifts in real-time. nih.gov
Studies on HeLa cells have shown that exposure to excess phenylalanine leads to notable metabolic changes, including an increase in de novo lipogenesis (the synthesis of new fats) and a rise in the ratio of NADH to flavin, indicating mitochondrial dysfunction. nih.gov These changes are hallmarks of elevated oxidative stress. nih.gov In such experiments, this compound can be used in parallel with mass spectrometry imaging to map the spatial distribution of the amino acid within the cell and correlate it directly with the observed metabolic hotspots, such as the accumulation of lipid droplets. frontiersin.org
| Metabolic Change in HeLa Cells (with excess Phenylalanine) | Indication | Reference |
| ~10% increase in de novo lipogenesis | Altered lipid metabolism | nih.gov |
| ~10% increase in NADH/flavin ratio | Mitochondrial dysfunction, oxidative stress | nih.gov |
| ~50% increase in unsaturated/saturated lipid ratio | Changes in lipid composition, membrane fluidity | nih.gov |
| ~10% decrease in protein synthesis rate | Shift in metabolic priorities away from proliferation | nih.gov |
This table shows metabolic reprogramming in cancer cells induced by excess phenylalanine, a process studied using tracers like this compound.
Boron Neutron Capture Therapy (BNCT) is a targeted radiation therapy for cancer. frontiersin.org It relies on the selective accumulation of a boron-containing compound, most commonly L-p-boronophenylalanine (BPA), in tumor cells. mdpi.commdpi.com When the tumor is irradiated with neutrons, the boron atoms capture them and undergo a nuclear reaction that releases high-energy particles, killing the cancer cell from within. nih.gov
The success of BNCT depends on achieving a high concentration of BPA in the tumor relative to surrounding healthy tissue. Since BPA is a phenylalanine analog, it is taken up into cells primarily by the LAT1 transporter. nih.gov Research has shown that pre-loading with non-boronated L-phenylalanine can modulate the biodistribution of BPA. Specifically, high-dose L-phenylalanine can reduce the accumulation of BPA in the normal brain without significantly affecting its uptake into tumor tissue. nih.gov This strategy can increase the therapeutic window of BNCT by protecting healthy tissue. This compound is essential in preclinical pharmacokinetic studies to trace the competitive transport dynamics between L-phenylalanine and BPA, helping to optimize dosing and timing for improved therapeutic efficacy. nih.gov
Neurological Research on Neurotransmitter Receptor Modulation
While direct studies focusing on this compound for neurotransmitter receptor modulation are not extensively documented, its application in tracking phenylalanine metabolism provides crucial insights into the conditions that lead to such modulation. Phenylalanine is a precursor to the neurotransmitter dopamine (B1211576), and its metabolism is vital for normal brain function. L-Phenylalanine itself has been shown to interact with and modulate neurotransmitter receptors, specifically glutamate receptors.
In conditions like Phenylketonuria (PKU), where the conversion of phenylalanine to tyrosine is deficient, elevated levels of phenylalanine in the brain are observed. Research has demonstrated that L-Phenylalanine can depress glutamatergic synaptic transmission. Specifically, it has been found to inhibit both N-methyl-D-aspartate (NMDA) and non-NMDA receptor-mediated excitatory postsynaptic currents. This inhibitory action is thought to contribute to the neurological dysfunction seen in PKU.
The use of this compound in this context allows researchers to trace the metabolic fate of phenylalanine in vivo. By using a deuterated form, scientists can distinguish between the administered tracer and endogenous phenylalanine, enabling the precise measurement of its conversion rate to tyrosine, which is catalyzed by the enzyme phenylalanine hydroxylase. Studies using deuterated phenylalanine have been instrumental in assaying the in vivo activity of this enzyme. This information is fundamental to understanding how elevated phenylalanine levels, which can be quantified using tracer studies, might lead to the modulation of neurotransmitter receptors like the glutamate receptor.
For instance, studies have shown that L-Phe depresses the amplitude and frequency of both NMDA and non-NMDA components of glutamate receptor-mediated spontaneous and miniature excitatory postsynaptic currents (s/mEPSCs). The IC50 of L-Phe to inhibit non-NMDAR mEPSC frequency was found to be 0.98 +/- 0.13 mM, a concentration observed in the brains of individuals with classical PKU. This suggests a direct modulatory effect of phenylalanine on these receptors. This compound can be used to model the metabolic dynamics that result in such high brain concentrations of phenylalanine.
Table 1: Research Findings on L-Phenylalanine and Glutamate Receptor Modulation
| Research Finding | Receptor Type | Effect | Implication |
| Depression of s/mEPSC amplitude and frequency | NMDA and non-NMDA | Inhibitory | Potential mechanism for neurological dysfunction in PKU |
| Inhibition of non-NMDAR mEPSC frequency (IC50: 0.98 +/- 0.13 mM) | non-NMDA | Inhibitory | Relevant to brain concentrations in classical PKU |
| Attenuation of NMDAR current prevented by high glycine (B1666218) concentration | NMDA | Competitive inhibition at glycine-binding site | Suggests a specific mechanism of action |
| Depression of non-NMDAR current at low agonist concentrations | non-NMDA | Competitive inhibition | Indicates competition at the glutamate-binding site |
Metabolic Alterations in Chronic Kidney Disease
In the context of chronic kidney disease (CKD), this compound is a valuable tracer for investigating the well-documented alterations in amino acid metabolism. One of the key metabolic derangements in CKD is the impaired conversion of phenylalanine to tyrosine. This impairment leads to a decrease in plasma tyrosine levels and an increased phenylalanine-to-tyrosine ratio.
Isotope studies, which would utilize tracers such as this compound, are crucial for quantifying the flux of phenylalanine and its conversion to tyrosine. These studies have confirmed that in patients with CKD, there is a reduced flux of tyrosine and impaired conversion of phenylalanine, raising the possibility that tyrosine could be a conditionally essential amino acid in this patient population.
The kidneys play a significant role in the hydroxylation of phenylalanine to tyrosine. In advanced CKD, the release of tyrosine from the kidney is markedly reduced. This compound allows for precise measurement of this systemic and organ-specific metabolic function. By administering a known amount of this compound and measuring the appearance of its deuterated tyrosine metabolite (L-Tyrosine-d6), researchers can calculate the rate of this conversion.
Furthermore, metabolomics studies have identified phenylalanine as a potential biomarker for CKD. An eight-year follow-up epidemiological study found that elevated phenylalanine levels were positively associated with new-onset CKD. Specifically, the odds ratio for new-onset CKD with elevated phenylalanine was 2.68. This highlights the clinical relevance of studying phenylalanine metabolism in this disease.
Table 2: Key Metabolic Alterations of Phenylalanine in Chronic Kidney Disease
| Metabolic Parameter | Observation in CKD | Significance | Supporting Evidence |
| Phenylalanine to Tyrosine Conversion | Impaired/Reduced | Leads to decreased tyrosine availability and increased phenylalanine levels. | Isotope tracer studies |
| Plasma Tyrosine Concentration | Reduced | Tyrosine may become a conditionally essential amino acid. | Plasma and tissue analysis |
| Phenylalanine/Tyrosine Ratio | Increased | A potential biomarker for impaired renal metabolic function. | Plasma and muscle cell measurements |
| Phenylalanine Levels | Normal to slightly increased | Associated with an increased risk of new-onset CKD. | Epidemiological studies |
Mechanistic Biochemical and Cellular Studies
Interactions with Neurotransmitter Receptors (N-methyl-D-aspartate receptors, AMPA receptors)
The influence of L-phenylalanine on excitatory amino acid receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, is a significant area of neurochemical research. Studies using cultured rat hippocampal neurons have demonstrated that high concentrations of L-phenylalanine, similar to levels seen in the metabolic disorder phenylketonuria, can specifically inhibit NMDA receptor function. nih.gov This inhibition is concentration-dependent and occurs through a competitive interaction at the glycine (B1666218) co-agonist binding site on the NMDA receptor complex. nih.gov In contrast, L-phenylalanine does not appear to significantly affect currents activated by AMPA. nih.gov Furthermore, animal models of hyperphenylalaninemia have shown a general loss of neurotransmitter receptors, highlighting the broad impact of elevated phenylalanine levels on neuronal health. nih.gov
The use of L-Phenylalanine-d7 in such studies is crucial for tracing the uptake and accumulation of phenylalanine in specific brain regions and neuronal cell types. By tracking the deuterated label, researchers can correlate the localized concentration of phenylalanine with observed changes in receptor activity and density, providing a clearer link between metabolic state and neuronal function.
Table 1: Research Findings on L-Phenylalanine Interaction with Neurotransmitter Receptors
| Receptor Type | Effect of High L-Phenylalanine Concentration | Mechanism of Interaction | Reference |
| NMDA Receptor | Inhibits receptor current (INMDA) | Competes for the glycine-binding site | nih.gov |
| AMPA Receptor | No significant attenuation of current | Not a primary target of L-Phe | nih.gov |
Regulation of Cellular Energy Metabolism (Glycolysis, Oxidative Phosphorylation)
L-phenylalanine plays a modulatory role in cellular energy production. Stable isotope tracing is a cornerstone technique for dissecting these complex metabolic networks. dal.canih.gov By introducing this compound into cell cultures or in vivo models, scientists can track how it is metabolized and how its presence influences central energy pathways like glycolysis and oxidative phosphorylation (OXPHOS).
Recent research has identified L-phenylalanine as a metabolic checkpoint, particularly in immune cells. In human CD4+ T cells and specific subsets like Th2 cells, increased intracellular L-phenylalanine has been shown to boost glycolysis while concurrently limiting OXPHOS. biorxiv.org Other investigations have explored the direct effects of L-phenylalanine and its metabolites on glycolytic enzymes in the brain. nih.gov The ability to use this compound allows for precise measurement of metabolic fluxes, clarifying how cells shift their energy production strategies in response to amino acid availability. For example, the duration of tracer incubation is critical, as metabolites in glycolysis can reach an isotopic steady state in minutes. ucla.edu
Table 2: Influence of L-Phenylalanine on Cellular Energy Pathways
| Metabolic Pathway | Effect of Increased L-Phenylalanine | Cell Type Studied | Reference |
| Glycolysis | Boosts pathway activity | Human CD4+ T cells, Th2 cells | biorxiv.org |
| Oxidative Phosphorylation (OXPHOS) | Limits pathway activity | Human CD4+ T cells, Th2 cells | biorxiv.org |
Kinetic and Mechanistic Investigations of Enzyme-Mediated Reactions involving Phenylalanine
Deuterated analogs of phenylalanine are indispensable for studying the kinetics and mechanisms of enzymes that utilize it as a substrate. The use of this compound allows for the determination of kinetic isotope effects (KIEs), which provide insight into the rate-limiting steps of an enzymatic reaction. icm.edu.pl
A primary example is the study of phenylalanine hydroxylase (PAH), the enzyme that converts phenylalanine to tyrosine. quizlet.com Deuterated phenylalanine tracers have been used since the 1970s to assess the in vivo activity of this enzyme, particularly in the context of phenylketonuria. nih.gov Such tracers help quantify the conversion rate and define how genetic mutations affect enzyme function. nih.gov Similarly, KIE studies using specifically deuterated phenylalanine have been employed to unravel the stereochemical course of reactions catalyzed by enzymes like L-phenylalanine ammonia-lyase. rsc.org Another advanced technique, hydrogen/deuterium (B1214612) exchange (HDX) mass spectrometry, uses the exchange of hydrogen for deuterium to probe changes in an enzyme's conformational structure upon activation or inhibition, as has been shown with PAH. nih.gov
Table 3: Use of Deuterated Phenylalanine in Enzyme Studies
| Enzyme | Research Application | Key Finding from Isotope Studies | Reference |
| Phenylalanine Hydroxylase (PAH) | Assess in vivo conversion of Phe to Tyr | Allows quantification of enzyme activity in metabolic disorders. | nih.gov |
| L-Phenylalanine Dehydrogenase | Kinetic Isotope Effect (KIE) studies | Revealed mechanistic details of the reductive amination reaction. | icm.edu.pl |
| L-Phenylalanine Ammonia-Lyase | Stereochemical mechanism investigation | Determined which hydrogen atom is removed during elimination. | rsc.org |
| Phenylalanine Hydroxylase (PAH) | Hydrogen/Deuterium Exchange (HDX) | Phosphorylation induces a less extensive conformational change than phenylalanine binding. | nih.gov |
Role in Tetrahydrobiopterin (B1682763) (BH4) Synthesis and Regulation
Tetrahydrobiopterin (BH4) is an indispensable cofactor for several key enzymes, including phenylalanine hydroxylase (PAH), which catalyzes the rate-limiting step in phenylalanine catabolism. wikipedia.orgmdpi.com The metabolic interplay between phenylalanine and BH4 is tightly regulated. In the liver, the activity of GTP cyclohydrolase I, the rate-limiting enzyme in BH4 synthesis, is stimulated by phenylalanine. nih.gov This creates a feedback loop where the substrate (phenylalanine) promotes the synthesis of its own essential cofactor. nih.gov
Consequently, conditions of high phenylalanine can influence BH4 levels. nih.govnih.gov In studies of metabolic disorders like phenylketonuria, which can be caused by defects in either PAH or BH4 metabolism, this compound serves as a critical tracer. nih.govnih.gov It can be administered to track the flux through the PAH pathway and assess how it is affected by BH4 availability. This helps to distinguish between different causes of hyperphenylalaninemia and to understand the regulatory dynamics between the amino acid and its cofactor. nih.gov
Impact on T-cell Activation, Proliferation, and Function
The metabolism of amino acids is now recognized as a critical regulator of immune cell function. L-phenylalanine, in particular, has emerged as a key checkpoint in the life of T-lymphocytes. biorxiv.orgbiorxiv.org For T-cells to become activated and proliferate after encountering an antigen, they must dramatically ramp up their metabolic activity, which includes the increased uptake of nutrients like amino acids. frontiersin.orgaacrjournals.orgfrontiersin.org
Recent studies have shown that L-phenylalanine has a distinct impact on different T-cell subsets. It is transported into T-cells via transporters like LAT1 and can restrain the proliferation of memory CD4+ T-cells. biorxiv.orgnih.gov Furthermore, it acts as a metabolic switch in helper T-cells, promoting a shift towards glycolysis. biorxiv.org The functional importance of phenylalanine is also highlighted by research showing that analogs of thymic peptides with modifications at the phenylalanine position can alter the blastogenic response of T-lymphocytes. nih.gov
This compound is an invaluable tool in this field of immunometabolism. It allows researchers to precisely trace the uptake of phenylalanine by different T-cell populations (e.g., effector vs. regulatory T-cells) and determine its subsequent metabolic fate within the cell, linking specific metabolic programs to distinct T-cell functions and fates. biorxiv.orgmdpi.com
Table 4: Effects of L-Phenylalanine on T-Cell Subsets
| T-Cell Type | Effect of L-Phenylalanine | Metabolic Impact | Reference |
| Human Th2 Cells | Identified as a metabolic checkpoint; inhibits proliferation. | - | biorxiv.orgbiorxiv.org |
| Human CD4+ T Cells | Restrains proliferation of memory subset. | Boosts glycolysis, limits OXPHOS. | biorxiv.org |
| Uremic T-Lymphocytes | Phenylalanine residue in thymic peptides is crucial for restoring impaired response. | - | nih.gov |
Q & A
Q. How should researchers address isotopic interference when quantifying this compound in complex biological matrices?
- Answer : Employ matrix-matched calibration curves and isotope dilution mass spectrometry (IDMS) with internal standards (e.g., <sup>13</sup>C-labeled phenylalanine). Use high-resolution MS (HRMS) to resolve overlapping m/z signals from endogenous metabolites .
Data Interpretation and Reporting
Q. What criteria distinguish high-quality this compound data from unreliable results in peer review?
Q. How can researchers validate conflicting hypotheses about this compound's antagonistic effects on NMDA receptors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
